The Dawn of Chemotherapy: An In-depth Technical Guide to the Discovery and History of Aminopterin
The Dawn of Chemotherapy: An In-depth Technical Guide to the Discovery and History of Aminopterin
An exploration of the seminal antifolate that launched the era of modern cancer treatment, from its counterintuitive discovery to its enduring legacy and recent re-examination.
This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of aminopterin, the first chemical agent to induce remission in cancer. Tailored for researchers, scientists, and drug development professionals, this document delves into the foundational experiments, quantitative clinical data, and biochemical pathways that established the principles of antimetabolite therapy.
A Paradigm Shift: The Genesis of Antifolate Therapy
In the 1940s, a diagnosis of acute lymphoblastic leukemia (ALL) in children was a death sentence, with survival measured in weeks.[1][2] The prevailing medical approach was supportive care, as no effective treatments existed.[3] The scientific community's understanding of cancer was in its infancy, but a critical observation regarding the role of folic acid in cell proliferation would inadvertently pave the way for a revolution in medicine.
Initially, researchers hypothesized that since folic acid was essential for the maturation of normal blood cells, it might also help in leukemia, a disease characterized by an overproduction of immature white blood cells.[2][4] However, when Sidney Farber, a pathologist at Boston Children's Hospital, administered folic acid to children with leukemia, he observed a dramatic and devastating acceleration of the disease.[1][5][6] This counterintuitive finding led Farber to a brilliant insight: if folic acid fueled the growth of leukemia cells, then blocking its action—a strategy of deliberate starvation—might inhibit their proliferation.[2][3]
This hypothesis set the stage for a collaboration with Yellapragada Subbarow, a biochemist at Lederle Laboratories, who was synthesizing analogs of folic acid.[3][7] One of the most potent of these new compounds was aminopterin (4-aminopteroyl-glutamic acid), a synthetic derivative of pterin.[8][9] This molecule would become the first in a new class of drugs known as antifolates, or antimetabolites.
Mechanism of Action: Inhibiting Dihydrofolate Reductase
Aminopterin exerts its cytotoxic effects by potently inhibiting the enzyme dihydrofolate reductase (DHFR).[8][10][11] DHFR is a crucial enzyme in folate metabolism, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[12] THF and its derivatives are essential cofactors that donate one-carbon units for the synthesis of purines and thymidylate, which are the fundamental building blocks of DNA and RNA.[9][12]
By competitively binding to the active site of DHFR, aminopterin blocks the production of THF.[8][10] This leads to a depletion of the nucleotide precursors necessary for DNA replication and RNA synthesis, ultimately halting cell division and inducing apoptosis, particularly in rapidly proliferating cells like cancer cells.[9][13]
The Landmark 1948 Clinical Trial
In the winter of 1947, Sidney Farber initiated a clinical trial that would forever change the course of cancer treatment. He administered aminopterin to 16 children with advanced acute lymphoblastic leukemia at Boston's Children's Hospital.[1][3][14] The results, published in the New England Journal of Medicine in 1948, were nothing short of revolutionary.[3]
For the first time in medical history, a chemical agent induced remissions in patients with a disseminated cancer.[1][6] Of the 16 children treated, 10 experienced temporary remissions, characterized by a significant reduction in leukemic cells in the blood and bone marrow, a return of normal blood cell production, and a regression of clinical symptoms.[1][3][5] Although these remissions were transient, the study provided the crucial proof-of-concept that chemotherapy could be a viable treatment strategy.[4]
Quantitative Data from Early Clinical Trials
The following table summarizes the key quantitative data from Farber's original 1948 trial and a subsequent, larger study.
| Study (Year) | Number of Patients | Disease | Dosage | Response Rate (Temporary Remission) | Key Toxicities |
| Farber et al. (1948)[1][5] | 16 | Acute Leukemia in Children | 0.25 to 1.0 mg daily | 62.5% (10 of 16) | Stomatitis, bone marrow aplasia, internal hemorrhage |
| Farber (1949)[1][5] | ~60 | Acute Leukemia in Children | Not specified | >50% | Similar to 1948 study |
Experimental Protocols
The development and understanding of aminopterin's efficacy relied on key experimental methodologies. Below are detailed protocols for two fundamental assays used in the study of antifolates.
In Vitro Dihydrofolate Reductase (DHFR) Inhibition Assay
This protocol outlines a method to determine the inhibitory potency of a compound against the DHFR enzyme.
Objective: To measure the half-maximal inhibitory concentration (IC50) of aminopterin on DHFR activity.
Materials:
-
Recombinant human DHFR
-
Dihydrofolate (DHF)
-
NADPH
-
Aminopterin
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of aminopterin in a suitable solvent (e.g., DMSO) and perform serial dilutions to create a range of concentrations.
-
Prepare solutions of DHF and NADPH in the reaction buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the reaction buffer, a fixed concentration of NADPH, and varying concentrations of aminopterin to the appropriate wells. Include a control well with no inhibitor.
-
-
Enzyme Addition:
-
Add a fixed concentration of DHFR to each well to start the pre-incubation.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding a fixed concentration of DHF to each well.
-
-
Measurement:
-
Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Uptake and Polyglutamation Assay
This protocol describes a method to measure the accumulation and metabolism of aminopterin within cancer cells.
Objective: To quantify the intracellular concentration of radiolabeled aminopterin and its polyglutamated forms in leukemic cells.
Materials:
-
Leukemic cell line or primary patient cells
-
Cell culture medium
-
[³H]-aminopterin (radiolabeled)
-
Ficoll-Hypaque solution
-
Scintillation counter
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Cell Preparation:
-
Isolate leukemic blasts from bone marrow or peripheral blood using Ficoll-Hypaque density gradient centrifugation.
-
Resuspend the cells in culture medium at a known concentration.
-
-
Incubation:
-
Incubate the cell suspension with a known concentration of [³H]-aminopterin at 37°C for a defined period (e.g., 24 hours).
-
-
Termination and Washing:
-
Terminate the uptake by placing the samples on ice and adding ice-cold saline.
-
Wash the cells multiple times with ice-cold saline via centrifugation to remove extracellular [³H]-aminopterin.
-
-
Measurement of Total Uptake:
-
Lyse a portion of the final cell pellet.
-
Measure the radioactivity using a liquid scintillation counter to determine the total intracellular drug concentration.
-
-
Analysis of Polyglutamation:
-
Lyse the remaining cells and separate the intracellular contents using HPLC.
-
Quantify the amount of [³H]-aminopterin and its various polyglutamated forms based on their retention times.
-
The Rise of Methotrexate (B535133) and the Decline of Aminopterin
Despite its groundbreaking success, aminopterin was soon supplanted by a closely related antifolate, methotrexate, in the 1950s.[8][15] There were several reasons for this shift:
-
Therapeutic Index: In preclinical rodent models, methotrexate demonstrated a better therapeutic index, suggesting a wider margin between its effective and toxic doses.[8]
-
Manufacturing and Purity: The manufacturing process for aminopterin was complex and expensive, and early preparations were often impure, which may have contributed to its unpredictable toxicity.[8][16]
-
Toxicity Profile: Aminopterin's toxicity, particularly severe mucositis and bone marrow suppression, was a significant clinical challenge.[1][5]
A Modern Re-evaluation
Decades after being largely abandoned, there has been a renewed interest in aminopterin.[8][14] Laboratory studies have suggested that aminopterin may have some pharmacological advantages over methotrexate, including more efficient cellular uptake and conversion to its active polyglutamated forms in certain cancer cells.[14][16][17] Modern purification techniques have also made it possible to produce a highly pure form of the drug, allowing for a more accurate assessment of its therapeutic potential.[16][18]
This has led to new clinical trials investigating the safety and efficacy of aminopterin in patients with refractory leukemia.[19][20][21] These studies aim to determine if this pioneering chemotherapy agent may still have a role in the modern oncology armamentarium.
Quantitative Data from Recent Clinical Trials
The following table summarizes data from a Phase II trial of oral aminopterin in patients with refractory acute leukemia.
| Study (Year) | Number of Patients | Disease | Dosage | Response Rate (Clinically Significant) | Mean Area Under the Curve (AUC) - Oral |
| Cole et al. (2005)[20][21] | 46 (22 children with ALL) | Refractory Acute Leukemia | 2 mg/m² orally, twice weekly | 27% (6 of 22 children with ALL) | 0.52 ± 0.03 µmol·hr/L |
Conclusion
The discovery of aminopterin represents a pivotal moment in the history of medicine. It was the first drug to demonstrate that a chemical agent could induce remission in a systemic cancer, thereby launching the modern era of chemotherapy.[3][4] While it was quickly superseded by methotrexate, the principles of antimetabolite therapy established by aminopterin remain a cornerstone of cancer treatment today. The ongoing re-examination of aminopterin, armed with a deeper understanding of its pharmacology and improved manufacturing processes, underscores the enduring legacy of this pioneering molecule and suggests that its story may not yet be complete.[14][18]
References
- 1. Observations of unprecedented remissions following novel treatment for acute leukemia in children in 1948 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sidney Farber, MD | Dana-Farber Cancer Institute [dana-farber.org]
- 3. bloodcancer.org.uk [bloodcancer.org.uk]
- 4. discover.nci.nih.gov [discover.nci.nih.gov]
- 5. jameslindlibrary.org [jameslindlibrary.org]
- 6. The first achievement of complete remission in childhood leukemia by treatment with the folic acid antagonist aminopterin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Aminopterin - Wikipedia [en.wikipedia.org]
- 9. toku-e.com [toku-e.com]
- 10. Aminopterin | C19H20N8O5 | CID 169371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemimpex.com [chemimpex.com]
- 12. benchchem.com [benchchem.com]
- 13. Requirement of de novo protein synthesis for aminopterin-induced apoptosis in a mouse myeloma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. bloodcancerunited.org [bloodcancerunited.org]
- 16. cancernetwork.com [cancernetwork.com]
- 17. researchgate.net [researchgate.net]
- 18. Phase II Trial of Oral Aminopterin for Adults and Children with Refractory Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Phase II trial of oral aminopterin for adults and children with refractory acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
